6-Bromo-2-methylimidazo[1,2-b]pyridazine
CAS No.:
Cat. No.: VC13613305
Molecular Formula: C7H6BrN3
Molecular Weight: 212.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H6BrN3 |
|---|---|
| Molecular Weight | 212.05 g/mol |
| IUPAC Name | 6-bromo-2-methylimidazo[1,2-b]pyridazine |
| Standard InChI | InChI=1S/C7H6BrN3/c1-5-4-11-7(9-5)3-2-6(8)10-11/h2-4H,1H3 |
| Standard InChI Key | DFFANULZXFMHJE-UHFFFAOYSA-N |
| SMILES | CC1=CN2C(=N1)C=CC(=N2)Br |
| Canonical SMILES | CC1=CN2C(=N1)C=CC(=N2)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The molecular structure of 6-Bromo-2-methylimidazo[1,2-b]pyridazine consists of a bicyclic framework formed by the fusion of an imidazole ring and a pyridazine ring, sharing one nitrogen atom at the junction. The bromine substituent at position 6 and the methyl group at position 2 introduce steric and electronic modifications that influence its reactivity and biological interactions.
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₆BrN₃ | |
| Molecular Weight | 212.05 g/mol | |
| CAS Number | 1368313-23-8 | |
| IUPAC Name | 6-bromo-2-methylimidazo[1,2-b]pyridazine |
Spectroscopic and Computational Data
Nuclear magnetic resonance (NMR) studies reveal distinct proton environments: the methyl group at position 2 resonates as a singlet near δ 2.5 ppm, while aromatic protons exhibit splitting patterns consistent with the fused ring system. Density functional theory (DFT) calculations predict a planar geometry with partial charge localization at the bromine atom, enhancing electrophilic substitution reactivity .
Synthesis and Optimization Strategies
Nucleophilic Substitution Pathways
The synthesis of 6-Bromo-2-methylimidazo[1,2-b]pyridazine typically begins with the cyclization of 2-aminopyridazine derivatives. A common route involves reacting 2-methylimidazo[1,2-a]pyridine with α-bromoketones under basic conditions, followed by purification via column chromatography (yield: 65–78%). Alternative methods employ transition metal-catalyzed cross-coupling reactions to introduce bromine selectively at position 6, as demonstrated in palladium-mediated Suzuki-Miyaura couplings .
Table 2: Representative Synthesis Conditions
| Starting Material | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| 2-Methylimidazo[1,2-a]pyridine | N-Bromosuccinimide, DMF | 80°C | 72 |
| 6-Chloro-2-methylimidazo[1,2-b]pyridazine | HBr, AcOH | 120°C | 68 |
Industrial-Scale Production Challenges
Large-scale synthesis faces hurdles in controlling regioselectivity and minimizing byproducts such as 3-bromo isomers. Recent advances in flow chemistry have improved throughput, with continuous reactors achieving 85% purity at kilogram scales.
Physicochemical Properties and Stability
Solubility and Partition Coefficients
The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but demonstrates favorable lipophilicity (logP = 2.3), enabling penetration across biological membranes. Stability studies indicate degradation <5% under ambient conditions over six months, though photolytic decomposition necessitates amber glass storage.
Thermal Behavior
Differential scanning calorimetry (DSC) reveals a melting point of 189–192°C, with thermal decomposition commencing at 210°C. These properties inform processing conditions for pharmaceutical formulation.
Biological Activities and Mechanisms
Antitumor Efficacy
6-Bromo-2-methylimidazo[1,2-b]pyridazine inhibits proliferation in HCT-116 colon carcinoma cells (IC₅₀ = 3.2 μM) by modulating the MAPK/ERK pathway. Comparative studies show 40% greater potency than non-brominated analogs, attributed to enhanced electrophilic interactions with kinase active sites.
Table 3: In Vitro Anticancer Activity
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| HCT-116 (Colon) | 3.2 | MAPK/ERK inhibition |
| MCF-7 (Breast) | 5.1 | Cyclin D1 downregulation |
Applications in Drug Discovery
Lead Optimization Platforms
Structural modularity allows derivatization at positions 3 and 6, enabling library synthesis for high-throughput screening. Recent campaigns have yielded analogs with 10-fold improved blood-brain barrier permeability while retaining amyloid affinity .
Radiopharmaceutical Development
Radiolabeling with fluorine-18 ([¹⁸F]6-Br-2-Me-IP) shows promise in preclinical PET imaging, with a brain uptake ratio of 2.1 at 60 minutes post-injection in murine models. Rapid clearance from nontarget tissues (t₁/₂ = 25 min) minimizes background signal .
Comparative Analysis with Structural Analogs
Halogenation Effects
Replacing bromine with iodine at position 6 (as in 6-Iodo-2-methylimidazo[1,2-b]pyridazine) increases molecular weight by 25% but reduces amyloid binding affinity (Kᵢ = 34 nM), highlighting bromine’s optimal van der Waals radius for target engagement .
Methyl Substitution Impact
Removal of the 2-methyl group diminishes metabolic stability, with hepatic microsomal clearance increasing from 12 mL/min/kg to 29 mL/min/kg in rat models. This underscores the methyl group’s role in shielding reactive imidazole nitrogens.
Recent Advances and Future Directions
Dual-Target Inhibitors
2024 studies report bifunctional derivatives combining amyloid binding and acetylcholinesterase inhibition (e.g., compound 12c, IC₅₀ = 0.8 nM for AChE), offering multimodal Alzheimer’s therapy .
Green Synthesis Initiatives
Microwave-assisted synthesis reduces reaction times from 12 hours to 35 minutes with comparable yields (70%), addressing environmental concerns in large-scale production.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume